N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide is a synthetic quinoline derivative featuring a sulfonamide group at the 8-position of the quinoline core. The compound is distinguished by a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position, linked via a methylene bridge to the sulfonamide nitrogen. This structural motif combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-9-3-2-8-18(19)22(11-14-28-15-12-22)16-24-29(25,26)20-10-4-6-17-7-5-13-23-21(17)20/h2-10,13,24H,11-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKGCGSAMSMFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl-Substituted Oxane Ring: The final step involves the formation of the oxane ring and its attachment to the quinoline core. This can be achieved through a nucleophilic substitution reaction using a methoxyphenyl-substituted oxirane and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the methoxyphenyl-substituted oxane ring can enhance the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Structural Analogues in the Quinoline Sulfonamide Class
N-(4-Phenoxyphenyl)quinoline-8-sulfonamide
- Structure: Features a phenoxyphenyl substituent instead of the oxane-linked 2-methoxyphenyl group.
- Key Differences: The phenoxyphenyl group introduces a bulkier, more lipophilic aromatic system compared to the oxane ring, which may alter solubility and membrane permeability .
- Synthesis: Prepared via coupling reactions similar to those used for other quinoline sulfonamides (e.g., HATU-mediated amidation) .
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide
- Structure : Substituted with a furan-3-yl-benzyl group.
- Key Differences :
N-(Quinoline-8-yl)-4-methoxy-benzenesulfonamide Metal Complexes
- Structure : Forms coordination complexes with metals like Ni(II) and Cd(II).
- Key Differences: Metal coordination introduces additional binding sites and redox activity, which the target compound lacks.
Functional Group Variations
Carboxamide Derivatives (e.g., N-(4-(Thiazol-2-yl)sulfamoylphenyl)quinoline-4-carboxamide)
- Structure : Replaces sulfonamide with carboxamide.
- Thiazole substituents may enhance metabolic stability compared to the oxane ring .
1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides
- Structure: Features a thioxo group at the 4-position of the quinoline.
- Key Differences :
Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | Oxane + 2-methoxyphenyl | ~395 (estimated) | Quinoline-8-sulfonamide | High conformational flexibility |
| N-(4-Phenoxyphenyl)quinoline-8-sulfonamide | Phenoxyphenyl | 438.5 | Quinoline-8-sulfonamide | High lipophilicity |
| N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide | Furan-3-yl-benzyl | 364.4 | Quinoline-8-sulfonamide | Planar heteroaromatic substituent |
| [Ni(N-(quinoline-8-yl)-4-methoxy-benzenesulfonamide)₂] | 4-Methoxybenzenesulfonamide + Ni(II) | 685.3 | Metal complex | Redox activity |
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide, also referred to as QS-3g, is a compound that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases such as rheumatoid arthritis (RA). This article explores the biological activity of QS-3g, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Chemical Structure and Properties
Chemical Formula: C26H28N2O5
Molecular Weight: 444.52 g/mol
CAS Number: 71622125
The compound features a quinoline core substituted with a sulfonamide group and an oxane moiety, which contributes to its biological activity. The methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Recent studies have elucidated the anti-inflammatory mechanisms of QS-3g. It primarily targets receptor activity-modifying protein 1 (RAMP1), which plays a crucial role in mediating inflammatory responses in fibroblast-like synoviocytes (FLS) associated with RA.
Key Findings:
- Inhibition of RAMP1: QS-3g binds to RAMP1, leading to a reduction in the release of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6 from TNF-α stimulated FLS .
- Gαs/Gαi Pathway Modulation: The compound restores the balance between Gαi and Gαs proteins, enhancing cAMP levels, which further inhibits the inflammatory response mediated by RAMP1 .
Study Design
In a study involving K/BxN serum transfer arthritis mice, various techniques including H&E staining, immunofluorescence, and RNA sequencing were employed to assess the therapeutic effects of QS-3g.
Results Summary:
| Parameter | Control Group | QS-3g Treatment Group |
|---|---|---|
| Synovial Hypertrophy | Significant | Reduced |
| Inflammatory Cell Infiltration | High | Low |
| Bone Destruction | Present | Minimal |
The results indicated that treatment with QS-3g significantly inhibited synovial hypertrophy and inflammatory cell infiltration compared to control groups. This suggests its potential as a therapeutic agent for managing RA .
Case Studies and Research Findings
- Anti-inflammatory Activity:
- Cytokine Release:
-
Long-term Effects:
- Ongoing research aims to evaluate the long-term effects and safety profile of QS-3g in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
